13-Val-alpha-melanocyte stimulating hormone (1-13), commonly referred to as alpha-melanocyte stimulating hormone (alpha-MSH), is a peptide hormone derived from the post-translational processing of pro-opiomelanocortin (POMC). This processing occurs primarily in the pituitary gland, where POMC is cleaved by prohormone convertases to yield various peptides, including alpha-MSH. The sequence of alpha-MSH consists of 13 amino acids: Ac-SYSMEHFRWGKPV-NH2, with an acetylation at the N-terminus and amidation at the C-terminus, enhancing its biological activity and stability .
The synthesis of 13-Val-alpha-melanocyte stimulating hormone involves several key steps:
The molecular structure of 13-Val-alpha-melanocyte stimulating hormone can be characterized as follows:
Alpha-MSH participates in several significant chemical reactions:
The mechanism of action for 13-Val-alpha-melanocyte stimulating hormone involves several pathways:
The physical and chemical properties of 13-Val-alpha-melanocyte stimulating hormone include:
Alpha-melanocyte stimulating hormone has several scientific applications:
The tridecapeptide 13-Val-alpha-MSH (1-13), more precisely designated as Acetyl-Ser-Tyr-Ser-Met-Glutamic acid-Histidine-Phenylalanine-Arginine-Tryptophan-Glycine-Lysine-Proline-Valine-Amide, represents the full-length, naturally processed form of alpha-melanocyte-stimulating hormone. Its primary sequence is Ac-Ser¹-Tyr²-Ser³-Met⁴-Glu⁵-His⁶-Phe⁷-Arg⁸-Trp⁹-Gly¹⁰-Lys¹¹-Pro¹²-Val¹³-NH₂, featuring two essential post-translational modifications: N-terminal acetylation and C-terminal amidation [5]. These modifications are critical for biological activity, as the acetyl group confers resistance to aminopeptidase degradation while the C-terminal amide stabilizes the peptide against carboxypeptidase activity [4].
Alanine-scanning mutagenesis studies have systematically elucidated the functional contribution of each residue within this sequence. Replacement of the core tetrapeptide residues (His⁶, Phe⁷, Arg⁸, Trp⁹) with alanine results in catastrophic losses (200- to 200,000-fold) in melanocortin receptor binding and activation, confirming their indispensable role in molecular recognition [8]. Notably, the Glu⁵ position demonstrates extraordinary sensitivity; alanine substitution at this position reduces potency by 1,560-fold at the murine melanocortin-1 receptor, 37-fold at the melanocortin-3 receptor, and 15-fold at the melanocortin-4 receptor, highlighting its critical role in receptor interaction beyond the core pharmacophore [8]. The C-terminal tripeptide Lys¹¹-Pro¹²-Val¹³, while not part of the core binding domain, influences metabolic stability and receptor subtype selectivity, particularly through the terminal valine residue [4] [9].
Table 1: Primary Sequence and Functional Impact of Alanine Substitution in 13-Val-alpha-MSH (1-13)
Position | Residue | Functional Consequence of Alanine Substitution | Receptor Specificity of Impact |
---|---|---|---|
1 | Serine | Minimal potency loss (<3-fold) | Pan-receptor |
2 | Tyrosine | Moderate potency loss (5-10 fold) | MC1R > MC3R/MC4R |
3 | Serine | Minimal potency loss (<3-fold) | Pan-receptor |
4 | Methionine | 10-fold loss (susceptible to oxidation) | MC1R |
5 | Glutamic acid | 37-1560-fold potency loss | MC1R >> MC3R > MC4R |
6 | Histidine | >1000-fold potency loss | All receptors |
7 | Phenylalanine | >10,000-fold potency loss | All receptors |
8 | Arginine | >10,000-fold potency loss | All receptors |
9 | Tryptophan | >10,000-fold potency loss | All receptors |
10 | Glycine | Moderate potency loss (8-fold) | MC1R |
11 | Lysine | 5-fold potency loss | MC4R |
12 | Proline | 100-fold loss (disrupts C-terminal conformation) | MC1R/MC4R |
13 | Valine | 15-50-fold potency loss; reduced stability | MC1R/MC4R |
The conformational behavior of 13-Val-alpha-MSH (1-13) in biologically relevant environments reveals fundamental structure-activity relationships. Nuclear magnetic resonance spectroscopy and molecular dynamics simulations in membrane-mimetic systems (e.g., sodium dodecyl sulfate micelles) demonstrate that the native linear peptide adopts dynamic equilibrium between multiple turn structures, including β-turns centered at the His⁶-Phe⁷ and Arg⁸-Trp⁹ sequences [2] [6]. These turns are crucial for presenting the core pharmacophore (His-Phe-Arg-Trp) in a bioactive conformation compatible with melanocortin receptor binding pockets.
Comparative studies with cyclic analogues provide critical insights into the relationship between conformational stability and biological activity. Cyclo[Gly-His-D-Phe-Arg-Trp-Gly], an 18-membered ring analogue incorporating the core sequence, exhibits significantly reduced melanotropic activity compared to the linear 13-Val-alpha-MSH (1-13). This diminished activity stems from excessive rigidity and suboptimal ring size that distorts the bioactive conformation [2]. In contrast, a 21-membered cyclic heptapeptide (cyclo[Nle¹-Gly-His-D-Phe-Arg⁵-Trp-Gly⁷]) exhibits a 1000-fold potency enhancement over smaller cyclic analogs due to its stabilized structure featuring two fused β-turns (Type I across D-Phe⁴-Gly⁷ and Type II across Gly⁷-His³) that effectively mimic the receptor-bound conformation of the native peptide's core domain [2]. These observations underscore that constrained flexibility, rather than rigidification, optimally preserves the peptide's ability to adopt its receptor-active state. The C-terminal Val¹³, while not directly participating in these turns, influences overall peptide dynamics through hydrophobic interactions with membrane components [6] [10].
Table 2: Conformational Studies of α-MSH Analogues in Membrane Environments
Peptide Structure | Ring Size/Conformation | Key Structural Features | Biological Activity Relative to Native α-MSH |
---|---|---|---|
Linear 13-Val-alpha-MSH (1-13) | Flexible linear peptide | Dynamic β-turns at His⁶-Phe⁷ & Arg⁸-Trp⁹ | Reference (100%) |
Cyclo[Gly-His-D-Phe-Arg-Trp-Gly] | 18-membered ring | Single constrained β-turn | 10-100 fold reduction |
Cyclo[Nle¹-Gly-His-D-Phe-Arg⁵-Trp-Gly⁷] | 21-membered ring | Fused Type I/II β-turns | Enhanced potency vs. smaller cyclic analogs |
[d-Nal⁷,Phe¹²]-α-MSH(6-13) | Linear fragment | Stabilized turn at Arg⁸-Trp⁹ | Superior candidacidal activity |
The structural identity of 13-Val-alpha-MSH (1-13) becomes particularly evident when contrasted with both native alpha-melanocyte-stimulating hormone fragments and rationally designed synthetic analogues. The minimal functional fragment Ac-His-Phe-Arg-Trp-NH₂ retains only core pharmacophore residues and exhibits severely diminished potency (200-200,000-fold reduction across melanocortin receptors) compared to the full-length peptide, underscoring the indispensable contributions of flanking sequences for receptor affinity and efficacy [8]. Within the C-terminal domain, the tripeptide Lys¹¹-Pro¹²-Val¹³ (KPV) represents the smallest sequence retaining anti-inflammatory activity, though operating through mechanisms distinct from the full peptide and independent of melanocortin receptor activation or cyclic adenosine monophosphate signaling [9] [10].
Synthetic modifications to enhance stability and receptor affinity further illuminate structural nuances. The gold-standard analogue [Nle⁴, D-Phe⁷]-alpha-melanocyte-stimulating hormone (NDP-MSH) incorporates two critical changes: substitution of Met⁴ with norleucine prevents oxidative inactivation, while inversion to D-stereochemistry at Phe⁷ stabilizes a bioactive β-turn conformation and enhances resistance to proteolysis [7] [8]. These modifications synergistically yield a peptide with 5-10 fold greater potency than 13-Val-alpha-MSH (1-13) at melanocortin-1 receptors [7]. Crucially, alanine-scanning studies reveal that structural modifications in one ligand do not predictively translate to others; for example, the Glu⁵Ala substitution in 13-Val-alpha-MSH (1-13) causes catastrophic (1560-fold) potency loss at murine melanocortin-1 receptors, whereas the equivalent substitution in NDP-MSH reduces potency only 15-fold, highlighting context-dependent residue functionality [8].
Species-specific structural requirements further differentiate 13-Val-alpha-MSH (1-13)'s activity profile. In Anolis carolinensis (lizard), the minimal active sequence resides within residues 4-12, whereas Rana pipiens (frog) requires the intact 1-13 sequence for full activity, particularly depending on the C-terminal Pro¹²-Val¹³ for receptor recognition [3]. This differential recognition mechanism explains why 13-Val-alpha-MSH (1-13) exhibits species-specific potency variations despite conserved primary structure.
Valine¹³, as the terminal residue in 13-Val-alpha-MSH (1-13), exerts multifaceted influences on structural stability, proteolytic resistance, and receptor interaction dynamics. Its hydrophobic side chain participates in C-terminal hydrophobic packing interactions that subtly influence overall peptide conformation in aqueous environments, as evidenced by comparative circular dichroism studies with C-terminal truncations and alanine substitutions [8] [9]. More significantly, Valine¹³ serves as the critical recognition site for prolylcarboxypeptidase (PRCP), the primary enzymatic inactivator of alpha-melanocyte-stimulating hormone in neural and peripheral tissues [4]. PRCP specifically cleaves the Pro¹²-Val¹³ amide bond, generating the inactive metabolite alpha-melanocyte-stimulating hormone (1-12) [4].
This cleavage mechanism has profound functional implications. Genetic ablation of PRCP in mice elevates hypothalamic 13-Val-alpha-MSH (1-13) levels by >50%, resulting in reduced adiposity and resistance to diet-induced obesity due to enhanced melanocortin receptor signaling [4]. Pharmacological PRCP inhibition similarly increases central alpha-melanocyte-stimulating hormone bioavailability and reduces food intake, validating Valine¹³ as the linchpin of metabolic stability [4]. The terminal amide group further stabilizes the C-terminus against general carboxypeptidase activity, though this protection is specific to proline-directed cleavage by PRCP [4] [9].
Beyond metabolism, Valine¹³ contributes to receptor interaction specificity. Alanine substitution at position 13 reduces melanocortin-1 receptor binding affinity by 15-50-fold across species, indicating direct or indirect participation in receptor contact [8]. In keratinocytes, the C-terminal tripeptide Lys-Pro-Val mediates anti-inflammatory effects through intracellular calcium mobilization rather than cyclic adenosine monophosphate pathways, and D-valine substitution (Lys-Pro-D-Val) preserves this activity while conferring partial resistance to proteolysis [9] [10]. This illustrates how the terminal valine modulates functional specificity beyond its role as a proteolytic site, influencing signal transduction pathway selection in a cell-type-dependent manner.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: